N-cyclobutyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-cyclobutyl-1,2-oxazole-5-carboxamide is a heterocyclic compound with the molecular formula C8H10N2O2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a cyclobutyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-1,2-oxazole-5-carboxamide typically involves the cyclization of N-propargylamides. One method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This intramolecular iodooxygenation process proceeds under visible light irradiation to form the oxazole ring . Another approach involves the condensation of ethyl bromopyruvate with urea, followed by Boc-protection and saponification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of oxazole synthesis can be applied. These methods often involve scalable reactions with high yields and minimal side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole-5-carbaldehydes.
Reduction: Reduction reactions can modify the oxazole ring or the cyclobutyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring positions.
Common Reagents and Conditions:
Oxidation: Diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) under visible light.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed reactions using aryl or heteroaryl halides.
Major Products: The major products formed from these reactions include various oxazole derivatives, such as oxazole-5-carbaldehydes and substituted oxazoles .
Scientific Research Applications
N-cyclobutyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclobutyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, oxazole derivatives have been shown to inhibit prostacyclin (IP) receptors, affecting platelet aggregation and vasodilation .
Comparison with Similar Compounds
- O-oxazole (Oo)
- N-oxazole (No)
- Hydroxyisoxazole (Hi)
Comparison: N-cyclobutyl-1,2-oxazole-5-carboxamide is unique due to the presence of the cyclobutyl group, which can influence its reactivity and biological activity. Compared to O-oxazole and N-oxazole, it may exhibit different electronic properties and steric effects, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-cyclobutyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(7-4-5-9-12-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWCUHHCXBFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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